Fensulfothion sulfone-d10 is a deuterium-labeled organophosphorus compound derived from fensulfothion sulfone. This compound is primarily utilized in scientific research due to its unique properties, which facilitate precise tracking and quantification in various analytical applications, particularly in mass spectrometry. The incorporation of deuterium enhances the compound's stability and allows for detailed studies of its behavior in biological systems and chemical reactions.
Fensulfothion sulfone-d10 is classified as an organophosphate, which is a category of chemicals commonly used in agriculture as insecticides and herbicides. The compound's molecular formula is , and it has a molecular weight of approximately 334.42 g/mol. Its structure includes a phosphorothioate group, which is characteristic of organophosphorus compounds.
The synthesis of fensulfothion sulfone-d10 typically involves the deuteration of fensulfothion sulfone. This process can be achieved using deuterated reagents and solvents, such as deuterium gas or deuterated water, under controlled temperature and pressure conditions to ensure the effective incorporation of deuterium into the molecular structure.
Fensulfothion sulfone-d10 features a complex structure that includes:
O=S(C1=CC=C(OP(OC([2H])(C([2H])([2H])[2H])[2H])(OC([2H])(C([2H])([2H])[2H])[2H])=S)C=C1)(C)=O
InChI=1S/C11H17O5PS2/c1-4-14-17(18,15-5-2)16-10-6-8-11(9-7-10)19(3,12)13/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2
Fensulfothion sulfone-d10 can undergo several types of chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Fensulfothion sulfone-d10 primarily acts by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of nerve impulses, which can cause paralysis and death in target pests. The deuterium labeling allows for detailed studies of these interactions at a molecular level.
Fensulfothion sulfone-d10 is characterized by:
Key chemical properties include:
Fensulfothion sulfone-d10 has diverse applications in scientific research:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3